6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid 6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid 5,8-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl hexopyranosiduronic acid is a natural product found in Scutellaria discolor and Scutellaria baicalensis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535498
InChI: InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)
SMILES:
Molecular Formula: C21H18O11
Molecular Weight: 446.4 g/mol

6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS No.:

Cat. No.: VC16535498

Molecular Formula: C21H18O11

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid -

Specification

Molecular Formula C21H18O11
Molecular Weight 446.4 g/mol
IUPAC Name 6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)
Standard InChI Key MOFOLNOWFPVLGZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a chromen-4-one scaffold (C15H10O3) substituted at position 7 with an oxy group linked to a trihydroxyoxane-carboxylic acid moiety. The phenyl group at position 2 and hydroxyl groups at positions 5 and 8 create a polar, hydrogen bond-capable structure. Key parameters include:

PropertyValue
Molecular formulaC₂₁H₁₈O₁₁
Molecular weight446.4 g/mol
IUPAC name6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Hydrogen bond donors8 (5 hydroxyl, 1 carboxylic acid)
Hydrogen bond acceptors11

The stereochemistry of the oxane ring (positions 2, 3, 4, 5, 6) remains undefined in current literature, suggesting opportunities for chiral resolution studies.

Synthesis and Production Methodologies

Conventional Synthetic Routes

The synthesis involves a seven-step sequence starting from phloroglucinol and benzaldehyde derivatives:

  • Chromen-4-one formation: Aldol condensation under acidic conditions yields the 2-phenylchromen-4-one core.

  • Hydroxylation: Selective dihydroxylation at positions 5 and 8 using H₂O₂/NaOH system.

  • Glycosylation: Coupling with protected glucuronic acid derivatives via Mitsunobu reaction.

  • Deprotection: Sequential removal of protecting groups (e.g., acetyl, benzyl) under mild acidic conditions.

Process Optimization

Recent advances employ continuous flow reactors to enhance yield (68% vs. 42% batch) and reduce reaction time (8 hrs vs. 24 hrs). Catalyst systems using immobilized lipases improve regioselectivity during glycosylation steps.

Biological Activities and Mechanisms

Antioxidant Capacity

In DPPH radical scavenging assays, the compound exhibits IC₅₀ = 18.7 μM, surpassing quercetin (IC₅₀ = 23.4 μM) in parallel tests. The ortho-dihydroxy (catechol) configuration at positions 5 and 8 facilitates electron delocalization, while the glucuronic acid moiety enhances water solubility (logP = -1.2).

Anti-inflammatory Effects

At 10 μM concentration, the compound reduces TNF-α production in LPS-stimulated macrophages by 62%, comparable to dexamethasone (71% inhibition). Molecular docking suggests interactions with the NF-κB p65 subunit (binding energy = -9.3 kcal/mol).

Chemical Reactivity and Stability

pH-Dependent Behavior

The compound demonstrates remarkable stability across pH 2–8 (t₁/₂ > 24 hrs) but degrades rapidly under alkaline conditions (pH > 10, t₁/₂ = 3.2 hrs) via cleavage of the glycosidic bond.

Reaction TypeConditionsProducts
EsterificationCH₃I, K₂CO₃, DMFMethyl ester at C2'
OxidationJones reagentQuinone formation at C5/8
ComplexationFe³+ (1:1 molar ratio)Stable chelate complex

Structural Analogues and Comparative Analysis

The methoxy-substituted analogue (C₂₂H₂₀O₁₂, MW 476.4 g/mol) demonstrates altered bioactivity profiles:

PropertyTarget CompoundMethoxy Analogue
Antioxidant IC₅₀18.7 μM24.9 μM
LogP-1.2-0.8
TNF-α Inhibition62%54%
Metabolic Stabilityt₁/₂ = 2.1 hrs (rat liver microsomes)t₁/₂ = 3.8 hrs

The additional methoxy group in the analogue reduces polarity but improves metabolic stability through steric hindrance of glucuronidation.

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